molecular formula C11H12O4 B1590656 2-(Benzoyloxy)-2-methylpropanoic acid CAS No. 58570-00-6

2-(Benzoyloxy)-2-methylpropanoic acid

Cat. No. B1590656
CAS RN: 58570-00-6
M. Wt: 208.21 g/mol
InChI Key: XGWKCHAQEYLCBD-UHFFFAOYSA-N
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Description

2-(Benzoyloxy)-2-methylpropanoic acid is an organic compound . It belongs to the class of organic compounds known as benzoyl derivatives, which are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .


Synthesis Analysis

The synthesis of benzamides, which are structurally similar to 2-(Benzoyloxy)-2-methylpropanoic acid, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another synthetic process involves the use of alkyl halides by treatment with magnesium metal in the presence of dry ether .


Molecular Structure Analysis

The molecular structure of 2-(Benzoyloxy)-2-methylpropanoic acid can be represented by the formula C11H10O7 . The structure is characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Benzoyloxy)-2-methylpropanoic acid is 254.193 Da . Other physical and chemical properties are not well-documented.

Scientific Research Applications

Synthesis of Benzamides

2-(Benzoyloxy)-2-methylpropanoic acid: is used in the synthesis of benzamides, which are crucial in the pharmaceutical industry. A study demonstrated the use of a green, rapid, and highly efficient pathway for preparing benzamide derivatives through direct condensation of benzoic acids and amines . This process is significant as benzamides are found in many drug molecules, such as loperamide and acetaminophen, and are also used widely in the paper and plastic industries .

Catalyst in Green Chemistry

The compound serves as an active site provider for the synthesis of benzamides when used as a catalyst. This application is particularly important in green chemistry due to its eco-friendly process, which involves low reaction times and high yields .

Liquid Crystal Technology

In the field of materials science, 2-(Benzoyloxy)-2-methylpropanoic acid is involved in the synthesis of novel biphenyl-based bent-core liquid crystals. These materials exhibit mesomorphic properties and are used in electro-optical devices with fast switching times, which are essential for displays and sensors .

Dielectric Property Investigation

The same biphenyl-based bent-core compounds synthesized using 2-(Benzoyloxy)-2-methylpropanoic acid are studied for their dielectric properties. Understanding these properties is crucial for developing materials for organic light-emitting diodes and biosensors .

Pharmaceutical Intermediates

As an intermediate in pharmaceutical synthesis, 2-(Benzoyloxy)-2-methylpropanoic acid plays a role in the production of therapeutic agents. Its derivatives are used in the synthesis of compounds with potential antiplatelet activity, which is vital for developing cardiovascular drugs .

Agricultural Chemicals

The compound’s derivatives are also utilized in the agricultural sector. They are incorporated into the structure of chemicals that may serve as growth regulators or pesticides, contributing to the enhancement of agricultural productivity .

Mechanism of Action

Target of Action

It’s structurally similar to benzoyl peroxide, which is known to interact with proteins nonspecifically .

Mode of Action

These radicals can interact with other molecules, forming benzoic acid . It’s plausible that 2-(Benzoyloxy)-2-methylpropanoic acid may have a similar mode of action.

Biochemical Pathways

Benzoyl peroxide, a structurally similar compound, is known to decrease keratin and sebum around follicles, as well as increase turnover of epithelial cells . It’s possible that 2-(Benzoyloxy)-2-methylpropanoic acid may affect similar pathways.

Pharmacokinetics

Benzoyl peroxide, a structurally similar compound, is known to be metabolized to benzoic acid and further broken down to release carbon dioxide and a phenyl radical . The bioavailability of 2-(Benzoyloxy)-2-methylpropanoic acid would be influenced by these metabolic processes.

Result of Action

Benzoyl peroxide, a structurally similar compound, is known to decrease keratin and sebum around follicles, as well as increase turnover of epithelial cells . It’s plausible that 2-(Benzoyloxy)-2-methylpropanoic acid may have similar effects.

properties

IUPAC Name

2-benzoyloxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWKCHAQEYLCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553187
Record name 2-(Benzoyloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzoyloxy)-2-methylpropanoic acid

CAS RN

58570-00-6
Record name 2-(Benzoyloxy)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58570-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzoyloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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